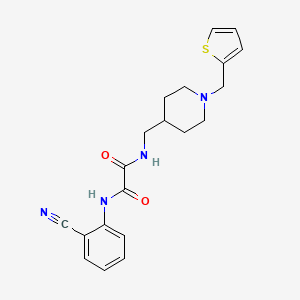

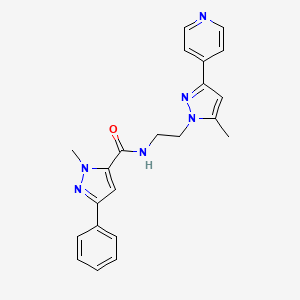

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor and has been found to have potential therapeutic applications in the treatment of opioid addiction, pain management, and other related disorders.

Applications De Recherche Scientifique

Catalytic Systems for Amidation Reactions

The compound N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is part of a broader class of chemicals utilized in catalytic systems for coupling reactions, specifically in the Goldberg amidation. This type of reaction is crucial for creating bonds between (hetero)aryl chlorides and amides, which are fundamental processes in organic synthesis. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been proven effective for this purpose, especially with less reactive (hetero)aryl chlorides. This catalytic system opens up possibilities for a variety of functionalized (hetero)aryl chlorides to react with aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, it facilitates the arylation of lactams and oxazolidinones, presenting a versatile approach for synthesizing complex molecules (De, Yin, & Ma, 2017).

Neuroprotective Potential

The structural framework of N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is closely related to compounds exhibiting potent neuroprotective properties. For instance, derivatives with similar structures have been identified as potent N-methyl-D-aspartate (NMDA) antagonists, which are crucial for their neuroprotective effects. These compounds protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as treatments for neurodegenerative diseases. The specificity and efficacy of these compounds underscore the significance of structural design in developing neuroprotective drugs, with a particular focus on mitigating the adverse effects commonly associated with NMDA antagonists (Chenard et al., 1995).

Anticancer Activity

Compounds structurally related to N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have demonstrated significant potential as anticancer agents. Specifically, 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues exhibit a range of anticancer activities. These activities include the induction of apoptotic cell death and G2 phase arrest of the cell cycle in cancer cells. Such findings highlight the utility of these compounds in developing novel anticancer therapies with a focus on targeted cell death mechanisms and cell cycle disruption (Chitti et al., 2021).

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c21-12-16-4-1-2-6-18(16)23-20(26)19(25)22-13-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,13-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUSUGYFWSMZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)

![4-(3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2609427.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)